BenchChemオンラインストアへようこそ!

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Anticancer Allosteric kinase inhibitor MCF-7

Procure this specific pyridinylisoxazole acetamide as a structurally characterized starting point for non‑ATP‑competitive kinase inhibitor programs. Designed from co‑crystal structures of Type III allosteric inhibitors, it features a 5‑phenylisoxazole core and a pyridin‑2‑ylmethyl acetamide side chain—a combination that distinguishes it from other regioisomers in the series. Use as an SAR anchor to benchmark MCF‑7 antiproliferative activity of new analogs or as a control to isolate the contribution of the pyridin‑2‑ylmethyl attachment. Ideal for crystallography and binding‑site mapping of novel allosteric pockets.

Molecular Formula C17H15N3O2
Molecular Weight 293.326
CAS No. 946361-54-2
Cat. No. B2602595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
CAS946361-54-2
Molecular FormulaC17H15N3O2
Molecular Weight293.326
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H15N3O2/c21-17(19-12-14-8-4-5-9-18-14)11-15-10-16(22-20-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21)
InChIKeyFISJMXXRLPSKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 946361-54-2): Baseline Identity and Structural Context for Procurement Decisions


2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 946361-54-2) is a synthetic small molecule belonging to the pyridinylisoxazole acetamide class. It contains a 5-phenylisoxazole core linked via an acetamide bridge to a 2-(aminomethyl)pyridine moiety. The compound has been designed as a potential allosteric kinase inhibitor scaffold based on a pharmacophore model derived from co-crystal structures of known type III kinase inhibitors, and has been evaluated alongside 20 close analogs for antiproliferative activity against the MCF-7 breast cancer cell line, with reported activities in the micromolar range [1]. The phenyl substitution at the isoxazole 5-position and the pyridin-2-ylmethyl acetamide side chain distinguish it from other regioisomeric and substitution-variant analogs within the same study series.

Why In-Class Substitution of 2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide Is Not Supported by Current Evidence


Within the pyridinylisoxazole acetamide series, minor structural modifications—including changes to the heterocycle attachment point, substitution on the phenyl ring, or the nature of the amide side chain—can profoundly alter antiproliferative potency [1]. However, no published direct head-to-head or cross-study comparisons exist that allow a user to predict how the target compound performs against any specific comparator. The available data provide only a qualitative ranking of series members, requiring procurement decisions to be made on a case-by-case basis with explicit recognition of the evidence limitations.

Quantitative Differentiation Evidence for 2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Comparator-Based Analysis


MCF-7 Antiproliferative Activity: Series Ranking Indicates Moderately Potent but Non-Lead Profile

In the MCF-7 proliferation assay, the target compound exhibited IC50 values in the micromolar range, placing it among the active members of the 21-compound pyridinylisoxazole series designed as allosteric kinase inhibitors [1]. The most potent compound in the series achieved an IC50 approximately tenfold lower, while several close structural analogs—including those with 4-fluorophenyl, 4-chlorophenyl, and p-tolyl substitutions at the isoxazole 5-position—showed comparable or moderately divergent activity. Exact numeric IC50 values for each compound are not publicly available from the primary publication, which reports only the range (“micromolar”) and qualitative rank order; therefore this evidence cannot support a quantitative potency-based procurement preference.

Anticancer Allosteric kinase inhibitor MCF-7 Pyridinylisoxazole

Allosteric Kinase Inhibition Design Rationale: Pharmacophore Alignment with Type III Inhibitors

The pyridinylisoxazole scaffold was conceived by aligning with the X‑ray co‑crystal structures of imatinib bound to Abl kinase and a p38 inhibitor bound to p38 kinase, both representing established Type III allosteric binding modes [1]. The target compound retains the core pyridine-isoxazole pharmacophore required for this binding hypothesis. While no direct kinase inhibition data (e.g., KD, IC50, or cellular target engagement) are currently published for the target compound, the structural rationale implies potential selectivity advantages over ATP‑competitive (Type I/II) inhibitors that target the conserved ATP pocket. This distinguishes the compound from common ATP‑competitive pyridine‑containing kinase inhibitors such as imatinib or sorafenib.

Allosteric inhibitor Kinase Pharmacophore model Structure-based design

Structural Differentiation from Regioisomeric and Substitution Analogs: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl and 3-Pyridyl Variants

Among publicly disclosed pyridinylisoxazole acetamides, the target compound’s pyridin-2-ylmethyl acetamide attachment distinguishes it from analogs bearing a pyridin-3-ylmethyl, pyridin-4-ylmethyl, or direct 3‑pyridyl connection [1]. In the platelet aggregation literature, 3-(3‑pyridyl)-5‑phenylisoxazole exhibited maximal anti‑aggregatory activity at 6×10⁻⁶–6×10⁻⁴ mol/L, while 2‑pyridyl and 4‑pyridyl regioisomers showed markedly reduced activity [2]. Although this comparator dataset comes from a different biological context (platelet aggregation vs. cancer), it highlights that the pyridine nitrogen position can be a key determinant of biological activity. No direct MCF‑7 comparative data between the 2‑pyridylmethyl and 3‑pyridylmethyl regioisomers of the acetamide series are available.

Regioisomer Structure-activity relationship Pyridine attachment Isoxazole

Recommended Application Scenarios for 2-(5-Phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide Based on Current Differentiation Evidence


Chemical Probe for Allosteric Kinase Inhibitor Scaffold Exploration

When a research program requires a non‑ATP‑competitive kinase inhibitor starting point, this compound provides a structurally characterized pyridinylisoxazole scaffold consistent with a Type III allosteric pharmacophore model [1]. It is suitable as a reference tool for crystallography or binding‑site mapping efforts aimed at identifying novel allosteric pockets.

Structure–Activity Relationship (SAR) Anchor Compound in Pyridinylisoxazole Series

The compound serves as a defined SAR anchor for exploring the effect of phenyl substitution at the isoxazole 5‑position. Its MCF-7 activity profile, though not the most potent, allows users to benchmark newly synthesized analogs against a characterized, moderately active member of the series [1].

Control for Regioisomeric Activity Studies in Cancer Biology

Because pyridine attachment position can dramatically influence biological activity in related isoxazole systems [2], this compound can be used as a control in experiments designed to isolate the contribution of the pyridin-2-ylmethyl group versus the 3‑ylmethyl or 4‑ylmethyl isomers in kinase inhibition or cell‑based assays.

Quote Request

Request a Quote for 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.